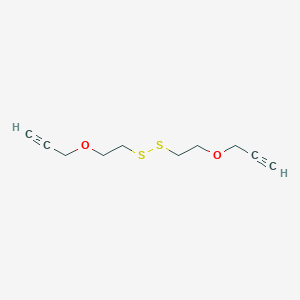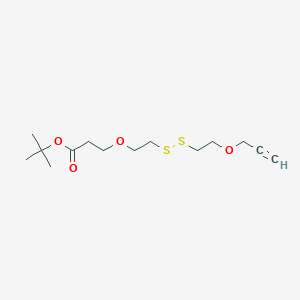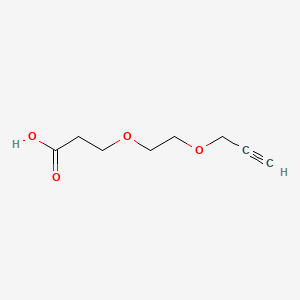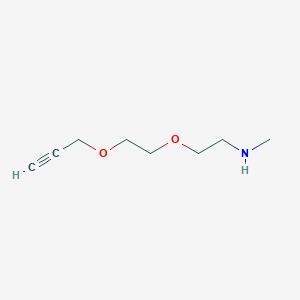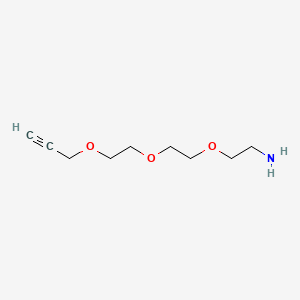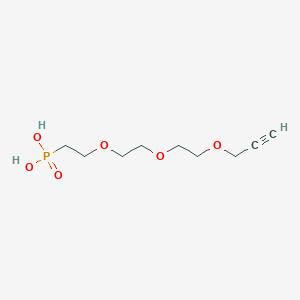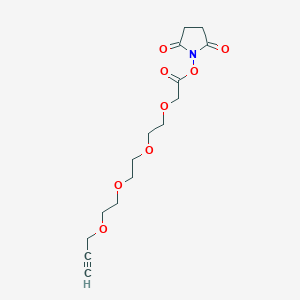
PSB-1434
Übersicht
Beschreibung
PSB-1434 is a selective and competitive inhibitor of monoamine oxidase B. It has an inhibitory concentration (IC50) of 1.59 nanomolar and exhibits a selectivity greater than 6000-fold compared to monoamine oxidase A . Monoamine oxidase B is an enzyme that plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for PSB-1434 are not extensively detailed in the available literature. the compound is typically synthesized through a series of organic reactions involving the introduction of specific functional groups to achieve the desired molecular structure. Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
PSB-1434, as a monoamine oxidase B inhibitor, primarily interacts with the enzyme through competitive inhibition. This involves the compound binding to the active site of the enzyme, preventing the substrate from accessing the site. The types of reactions it undergoes include:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can also be reduced under specific conditions, altering its chemical structure and potentially its inhibitory activity.
Substitution: Various substitution reactions can occur, especially involving the functional groups present in the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
PSB-1434 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the inhibition of monoamine oxidase B and to develop new inhibitors with improved selectivity and potency.
Biology: The compound is utilized in research to understand the role of monoamine oxidase B in various biological processes, including neurotransmitter metabolism and oxidative stress.
Medicine: this compound is investigated for its potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease, where monoamine oxidase B plays a significant role.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting monoamine oxidase B.
Wirkmechanismus
The mechanism by which PSB-1434 exerts its effects involves the inhibition of monoamine oxidase B. By binding to the active site of the enzyme, this compound prevents the enzyme from metabolizing its substrates, which include neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions characterized by neurotransmitter deficiencies. The molecular targets and pathways involved include the monoamine oxidase B enzyme and the downstream signaling pathways affected by the altered levels of neurotransmitters.
Vergleich Mit ähnlichen Verbindungen
PSB-1434 is unique in its high selectivity and potency as a monoamine oxidase B inhibitor. Similar compounds include:
Selegiline: Another selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease. this compound exhibits greater selectivity and potency.
Rasagiline: A monoamine oxidase B inhibitor with neuroprotective properties. This compound’s selectivity makes it a valuable tool for studying the specific inhibition of monoamine oxidase B without affecting monoamine oxidase A.
Safinamide: A reversible inhibitor of monoamine oxidase B with additional properties as a sodium channel blocker. This compound’s competitive inhibition mechanism distinguishes it from safinamide’s reversible inhibition.
Eigenschaften
CAS-Nummer |
1619884-65-9 |
|---|---|
Molekularformel |
C14H9F2N3O |
Molekulargewicht |
273.24 |
IUPAC-Name |
N-(3,4-Difluorophenyl)-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C14H9F2N3O/c15-11-3-2-10(6-12(11)16)18-14(20)8-1-4-13-9(5-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20) |
InChI-Schlüssel |
SFDOMGAQGMFHNI-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(NN=C2)C=C1)NC3=CC=C(F)C(F)=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PSB-1434; PSB 1434; PSB1434; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PSB-1434 interact with MAO-B and what are the downstream effects of this interaction?
A1: While the specific binding interactions of this compound are not explicitly described in the provided abstract, it states that this compound and its related analogs act as competitive and reversible inhibitors of monoamine oxidase B (MAO-B) []. This suggests that this compound likely binds to the active site of MAO-B, preventing the enzyme from binding to its natural substrates, such as dopamine and phenylethylamine. Inhibition of MAO-B leads to increased levels of these neurotransmitters in the brain, which is a desired effect for treating neurological disorders like Parkinson's disease.
Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A2: The research highlights the importance of the indazole or indole core structure, the carboxamide linker, and the substitution pattern on the phenyl ring for potent MAO-B inhibition []. Specifically, the 3,4-difluorophenyl group in this compound was found to be optimal for combining high potency and selectivity with favorable physicochemical properties []. The study also explored replacing the carboxamide with a methanimine linker, resulting in another potent class of MAO-B inhibitors, demonstrating the possibility for further structural modifications [].
Q3: Did the researchers use computational methods to study this compound and its interactions with MAO-B?
A3: Yes, the research employed computational docking studies to understand how this compound and its analogs interact with the MAO-B binding site []. These studies provided insights into the binding mode and helped explain the high potency observed for these inhibitors, even with their relatively small size [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


